molecular formula C14H18N2O B083914 3H-Indol-3-ol, 3-methyl-2-piperidino- CAS No. 14119-77-8

3H-Indol-3-ol, 3-methyl-2-piperidino-

Cat. No. B083914
CAS RN: 14119-77-8
M. Wt: 230.31 g/mol
InChI Key: PNZITOBGQYHDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Indol-3-ol, 3-methyl-2-piperidino-, also known as 3-MeO-PCP, is a synthetic dissociative substance that has gained attention in scientific research. It belongs to the arylcyclohexylamine class of compounds and has a chemical structure similar to phencyclidine (PCP).

Mechanism Of Action

The mechanism of action of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves its binding to the NMDA receptor, which results in the inhibition of glutamate neurotransmission. This leads to the disruption of communication between neurons and alters the perception of sensory stimuli. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have affinity for other receptors, including the sigma-1 receptor and the dopamine transporter.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- are complex and can vary depending on the dose and route of administration. At low doses, 3H-Indol-3-ol, 3-methyl-2-piperidino- can cause mild dissociation and euphoria. At higher doses, it can cause profound dissociation, hallucinations, and delusions. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3H-Indol-3-ol, 3-methyl-2-piperidino- in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise control over the experimental conditions and can lead to more accurate results. However, one limitation is the potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3H-Indol-3-ol, 3-methyl-2-piperidino-. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- on the brain and behavior. Finally, there is a need for the development of safer and more effective dissociative substances for use in scientific research.

Synthesis Methods

The synthesis of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves the reaction of 3-hydroxyindole with 3-methyl-2-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain 3H-Indol-3-ol, 3-methyl-2-piperidino- in its pure form.

Scientific Research Applications

3H-Indol-3-ol, 3-methyl-2-piperidino- has been studied in various scientific disciplines, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been used to study the effects of dissociative substances on the brain and behavior.

properties

CAS RN

14119-77-8

Product Name

3H-Indol-3-ol, 3-methyl-2-piperidino-

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-methyl-2-piperidin-1-ylindol-3-ol

InChI

InChI=1S/C14H18N2O/c1-14(17)11-7-3-4-8-12(11)15-13(14)16-9-5-2-6-10-16/h3-4,7-8,17H,2,5-6,9-10H2,1H3

InChI Key

PNZITOBGQYHDJL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N=C1N3CCCCC3)O

Canonical SMILES

CC1(C2=CC=CC=C2N=C1N3CCCCC3)O

synonyms

3-Methyl-2-piperidino-3H-indol-3-ol

Origin of Product

United States

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